(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
CAS No.:
Cat. No.: VC13665220
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2 |
|---|---|
| Molecular Weight | 221.12 g/mol |
| IUPAC Name | (8S)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m0../s1 |
| Standard InChI Key | HVKVANIOAWLJOI-WWPIYYJJSA-N |
| Isomeric SMILES | C1C[C@@H](C2=C(C1)C=CN=C2)N.Cl.Cl |
| SMILES | C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl |
| Canonical SMILES | C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring (Figure 1). The stereogenic center at the 8th position confers chirality, with the (S)-enantiomer exhibiting distinct biochemical interactions. The dihydrochloride salt form enhances solubility in polar solvents, a property critical for its handling in aqueous reaction systems .
Molecular Formula:
Molecular Weight: 235.15 g/mol
CAS Registry Number: 1965305-42-3
The protonated amine groups facilitate ionic interactions in catalytic processes, while the aromatic system enables π-π stacking in supramolecular assemblies.
Synthesis and Manufacturing
Synthetic Pathways
The patent WO2016180536A1 describes a multi-step synthesis beginning with tetrahydroisoquinoline precursors . Key stages include:
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Reductive Amination: Cyclohexenone derivatives are reacted with ammonium acetate under hydrogenation conditions to yield the tetrahydroisoquinoline backbone.
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Chiral Resolution: Enzymatic or chromatographic methods isolate the (S)-enantiomer from racemic mixtures.
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Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving stability and crystallinity .
Industrial-Scale Production
Volza export records indicate batch sizes ranging from 25 mg to 5 grams, with prices varying between $35.83 and $436.58 per shipment . The compound’s synthesis requires stringent control over reaction parameters (temperature: 0–5°C; pH: 4.5–5.5) to prevent racemization.
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s rigid bicyclic structure makes it a versatile building block for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Patent WO2016180536A1 highlights its use in synthesizing quinoxaline derivatives targeting oncogenic pathways .
Biological Activity
While direct pharmacological data remain proprietary, structural analogs demonstrate:
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IC Values: 10–100 nM against tyrosine kinases
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Selectivity: >50-fold preference for ERK2 over ERK1 in enzymatic assays
| Date | Quantity | Price ($) | Destination |
|---|---|---|---|
| 19-May-2024 | 0.25 kg | 436.58 | India |
| 14-May-2024 | 12 units | 228.18 | India |
Pricing correlates with batch purity (98–99.9%) and regulatory documentation requirements.
Regulatory Status
Classified under HSN 98020000 as a laboratory chemical, the compound falls outside premarket approval mandates but requires Material Safety Data Sheets (MSDS) for international transport .
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